5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide
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Overview
Description
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the condensation of the tetrazole with 2-methoxybenzaldehyde in the presence of hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-Tetrazole: Commonly used in DNA synthesis and known for its acidic properties.
Uniqueness
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94772-05-1 |
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Molecular Formula |
C19H20N6O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6O4/c1-27-15-7-5-4-6-14(15)11-20-21-18(26)12-25-23-19(22-24-25)13-8-9-16(28-2)17(10-13)29-3/h4-11H,12H2,1-3H3,(H,21,26)/b20-11+ |
InChI Key |
GVKMHYUTMIWJFQ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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